molecular formula C19H20N2O3S B2963372 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide CAS No. 2034455-80-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide

Cat. No.: B2963372
CAS No.: 2034455-80-4
M. Wt: 356.44
InChI Key: BNYLZHIZXBITLW-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide (CAS 2034455-80-4) is a synthetic small molecule of interest in medicinal chemistry and antibacterial research. With a molecular formula of C19H20N2O3S and a molecular weight of 356.44 g/mol, this compound features a unique hybrid structure incorporating benzofuran, furan, and thiomorpholine motifs . This specific architecture suggests potential for diverse biological interactions. Research into analogous furan-2-carboxamide compounds has demonstrated significant promise in targeting bacterial infections, particularly through the inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa . Biofilms are a major cause of persistent infections due to their role in antimicrobial resistance. Furan-2-carboxamide derivatives have been shown to exhibit anti-quorum sensing properties, potentially by interacting with the LasR receptor system, which regulates virulence factor production and biofilm development . The integration of the thiomorpholine moiety, a sulfur-containing heterocycle, may further influence the compound's physicochemical properties and binding affinity towards biological targets . This makes this compound a valuable chemical tool for researchers exploring novel mechanisms to overcome antibiotic resistance. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(18-12-14-4-1-2-5-16(14)24-18)20-13-15(17-6-3-9-23-17)21-7-10-25-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLZHIZXBITLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a carboxamide functional group, linked to a thiomorpholinoethyl chain and a furan moiety. This unique structure may contribute to its biological activity by enhancing interactions with biological targets.

Research indicates that compounds similar to this compound can act through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, related compounds have shown inhibitory effects on SARS-CoV-2 main protease (M pro), suggesting potential antiviral properties .
  • Modulation of Signaling Pathways : The presence of the furan and benzofuran moieties may allow the compound to interact with key signaling pathways, affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of related compounds. For example, a study identified several derivatives with IC50 values indicating their potency against target enzymes:

CompoundIC50 (μM)Remarks
F8–S4310.76Potent inhibitor of M pro
F8–B61.57Reversible covalent inhibitor
F8–B221.55Non-peptidomimetic inhibitor

These findings highlight the potential for structural optimization to enhance efficacy .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In studies involving Vero and MDCK cells, compounds like F8–B6 exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety margin for further development .

Antiviral Activity

A notable case study focused on the antiviral properties of benzofuran derivatives against SARS-CoV-2. The study demonstrated that certain derivatives, including those structurally related to this compound, effectively inhibited viral replication in cell culture models. The structure-activity relationship (SAR) analysis provided insights into which modifications could enhance antiviral efficacy while maintaining low cytotoxicity .

Anti-Cancer Properties

Other research has explored the anti-cancer potential of similar compounds. For instance, benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors. These studies suggest that this compound might also possess anti-cancer properties worth exploring further.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with a benzofuran core, a methoxy group, a carboxamide group, a thiomorpholine, and a furan moiety. It belongs to the class of heterocyclic compounds. Due to its structural features, this compound is of interest in medicinal chemistry for its potential biological activities.

Structural Overview

The compound's structure includes a furan ring, a thiomorpholine moiety, and a methoxybenzofuran backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide. Derivatives of furan have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). A related compound exhibited an IC50 value of 1.55 μM, indicating significant potency against viral replication, suggesting that the furan component may enhance interaction with viral targets.

Anticancer Activity

Benzofuran derivatives, including those related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-7-methoxybenzofuran-2-carboxamide, have shown promising anticancer activity. They have been reported to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways. The methoxy group in the benzofuran structure may contribute to this activity by enhancing lipophilicity and cellular uptake.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as a reversible inhibitor of key enzymes involved in viral replication or cancer cell survival.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that benzofuran derivatives can modulate oxidative stress pathways, leading to increased ROS production in cancer cells, ultimately triggering apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan- and Benzofuran-Based Carboxamides

N-(2-Nitrophenyl)furan-2-carboxamide ()

  • Structure : Features a furan-2-carboxamide linked to a 2-nitrophenyl group.
  • Key Attributes: Exhibits a planar amide conformation (C4-C5(O2)-N1-C6 fragment) with a dihedral angle of 9.71° between phenyl and furan rings . Intramolecular hydrogen bonding (N1⋯O3, 2.615 Å) stabilizes the structure, contrasting with the thiomorpholinoethyl group in the target compound, which likely adopts a non-planar conformation due to steric and electronic effects .
  • Activity: Not directly reported, but structurally similar 2-furancarboxanilides show moderate antimicrobial activity .

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide ()

  • Structure : Contains a furan-2-carboxamide with dual aromatic substituents (4-fluorobenzyl and 4-methoxyphenyl).
  • Key Attributes: The fluorobenzyl group enhances lipophilicity and bioavailability compared to the thiomorpholinoethyl group .
Thiomorpholine-Containing Derivatives

Ranitidine-Related Compounds ()

  • Structure: Include dimethylamino-methylfuran and nitroacetamide groups (e.g., ranitidine diamine hemifumarate).
  • Key Attributes: Sulfur atoms in thiomorpholine improve stability and reduce toxicity compared to ranitidine’s dimethylamino group . Ranitidine derivatives are primarily gastroprotective, suggesting that the target compound’s thiomorpholinoethyl group may confer similar stability but divergent biological targets .
Thiazole and Thiazolidinone Hybrids ()

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole ()

  • Structure : Combines thiazole, hydrazone, and furan moieties.
  • Key Attributes: Anticandidal MIC = 250 µg/mL (vs. fluconazole MIC = 2 µg/mL) and selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) . The thiomorpholinoethyl group in the target compound may reduce cytotoxicity (cf. NIH/3T3 IC50 > 500 µg/mL for thiazole derivatives) due to improved selectivity .

2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-thiazolidin-3-yl]nicotinamides ()

  • Structure: Integrates benzothiazole, thiazolidinone, and nicotinamide groups.
  • Key Attributes: Broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, fungi) with MICs comparable to standard drugs . The benzofuran-thiomorpholinoethyl hybrid may exhibit enhanced antifungal activity due to synergistic effects between sulfur and oxygen heterocycles .

Comparative Data Table

Compound Class Key Structural Features Biological Activity (Selected) Reference
Benzofuran-thiomorpholinoethyl Benzofuran + thiomorpholine + amide Hypothesized antimicrobial/anticancer Target Compound
Furan-2-carboxamides Furan + aryl amide Antimicrobial (MIC ~250 µg/mL)
Thiazole-hydrazones Thiazole + hydrazone + furan Anticandidal (MIC = 250 µg/mL), IC50 = 125 µg/mL (MCF-7)
Ranitidine analogs Dimethylamino-methylfuran + nitroacetamide Gastroprotective, low toxicity
Benzothiazole-thiazolidinones Benzothiazole + thiazolidinone + nicotinamide Broad-spectrum antimicrobial

Research Findings and Implications

  • Structural Advantages: The thiomorpholinoethyl group in the target compound likely enhances metabolic stability and reduces off-target toxicity compared to morpholine or dimethylamino analogs .
  • The compound’s activity may bridge the potency gap between thiazole derivatives (MIC = 250 µg/mL) and fluconazole (MIC = 2 µg/mL) through optimized substituent interactions .
  • Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via amide coupling or Suzuki-Miyaura cross-coupling, suggesting viable routes for scaling production .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzofuran-2-carboxamide, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous benzofuran carboxamides are synthesized via condensation of benzofuran-2-carbonyl chloride with amine derivatives in polar aprotic solvents (e.g., acetonitrile) under reflux (3–5 hours) . Critical parameters include stoichiometric ratios, temperature control, and purification via recrystallization or chromatography. The thiomorpholine moiety may require protection/deprotection strategies to avoid sulfur oxidation .

Q. Which analytical techniques are pivotal for confirming the structural identity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., furan-phenyl planarity deviations up to 9.71°) and intermolecular interactions (e.g., C–H···O hydrogen bonds forming helical chains) .
  • Spectroscopy :
  • IR : Identifies amide C=O (~1670 cm⁻¹) and thiomorpholine C–S stretches (~700 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.3–7.5 ppm, thiomorpholine methylenes at δ 2.5–3.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How do structural variations in the benzofuran and thiomorpholine moieties influence bioactivity?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzofuran ring enhance electrophilicity, potentially improving target binding. Conversely, bulky thiomorpholine substituents may hinder membrane permeability .
  • Structure-activity relationship (SAR) studies : Compare IC₅₀ values in assays (e.g., kinase inhibition) against analogs with modified rings. For example, replacing thiomorpholine with piperidine reduces sulfur-mediated hydrogen bonding, altering activity .

Q. What computational strategies predict target binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Uses software (e.g., AutoDock) to model interactions with targets (e.g., GPCRs), guided by crystallographic data from similar compounds .
  • QSAR models : Correlate logP values (e.g., XLogP ~3.5) with bioavailability. Thiomorpholine’s sulfur atom increases hydrophobicity, affecting blood-brain barrier penetration .
  • MD simulations : Assess conformational stability of the thiomorpholine-ethyl linker in solvent (e.g., water, DMSO) .

Q. How can discrepancies in reported biological activities of benzofuran carboxamides be resolved?

  • Methodological Answer :

  • Batch variability : Verify purity (>95% via HPLC) and crystalline forms (e.g., polymorph screening via DSC/TGA) .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times). For instance, conflicting cytotoxicity data may arise from differing ATP-based vs. resazurin assays .
  • Structural nuances : Compare dihedral angles (e.g., furan-thiomorpholine torsion angles) across studies; non-planar conformations may reduce target affinity .

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